2,4-Dichloro-6-nitroaniline

Catalog No.
S599253
CAS No.
2683-43-4
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-nitroaniline

CAS Number

2683-43-4

Product Name

2,4-Dichloro-6-nitroaniline

IUPAC Name

2,4-dichloro-6-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2

InChI Key

IZEZAMILKKYOPW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl

Synonyms

2,4-dichloro-6-nitrophenylamine

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl

Synthesis and Characterization:

2,4-Dichloro-6-nitroaniline (CAS Number: 2683-43-4) is an aromatic organic compound with potential applications in scientific research. Its synthesis has been reported in various studies, often as an intermediate in the preparation of other molecules. For instance, one study describes its synthesis through the nitration of 2,4-dichloroaniline using fuming nitric acid and sulfuric acid []. The characterization of 2,4-Dichloro-6-nitroaniline is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which help confirm its structure and purity [].

2,4-Dichloro-6-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2C_6H_4Cl_2N_2O_2. It features two chlorine atoms and one nitro group attached to an aniline structure. The compound is characterized by its yellow solid appearance and has a melting point ranging from 187 to 192 °C. It is known for its high toxicity, being classified as fatal if swallowed or in contact with skin .

Typical of aniline derivatives, including:

  • Nitration: Introduction of additional nitro groups under acidic conditions.
  • Chlorination: Further chlorination can occur, particularly at the ortho or para positions relative to existing substituents.
  • Reduction: The nitro group can be reduced to an amine under certain conditions.

These reactions are often facilitated by specific conditions such as temperature and the presence of catalysts or solvents .

2,4-Dichloro-6-nitroaniline exhibits significant biological activity, notably:

  • Toxicity: It is highly toxic to aquatic life and poses risks to human health upon exposure. Acute toxicity studies indicate a low oral lethal dose (LD50) of approximately 2400 mg/kg in rats .
  • Antimicrobial Potential: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on 2,4-dichloro-6-nitroaniline's efficacy is limited.

The synthesis of 2,4-Dichloro-6-nitroaniline can be achieved through several methods:

  • Chlorination of Nitroaniline:
    • Nitroaniline is reacted with chlorine gas in a medium such as acetic acid at controlled temperatures (20 °C to 65 °C).
    • Hydrogen chloride gas is introduced to facilitate chlorination while maintaining the desired temperature .
  • Direct Nitration:
    • Aniline derivatives can be nitrated directly using nitric acid under controlled conditions to introduce the nitro group.
  • Reflux Methods:
    • The compound can also be synthesized by refluxing a mixture of chlorinated anilines and nitro compounds for extended periods .

2,4-Dichloro-6-nitroanilineC6H4Cl2N2O2Two chlorines, one nitroDyes, research chemicals2,6-Dichloro-4-nitroanilineC6H4Cl2N2O2Different chlorine positionsHerbicides4-Chloro-2-nitroanilineC6H5ClN2O2One chlorineDye manufacturing2-Amino-4-chlorophenolC6H6ClNAmino instead of nitroDye intermediate

This table highlights how 2,4-Dichloro-6-nitroaniline stands out due to its specific arrangement of functional groups and its associated applications.

Interaction studies on 2,4-Dichloro-6-nitroaniline focus primarily on its reactivity with biological systems and environmental impact:

  • Environmental Toxicology: Research indicates that this compound can accumulate in aquatic environments, posing risks to biodiversity.
  • Chemical Interactions: Studies have shown that it can react with hydroxyl radicals in the atmosphere, affecting its persistence and degradation rates .

XLogP3

2.9

UNII

7S7EH59H1X

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (90.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (90.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (90.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

2683-43-4

Wikipedia

2,4-dichloro-6-nitroaniline

Dates

Modify: 2023-08-15

Explore Compound Types